Product packaging for 4-(Cbz-amino)butanamide(Cat. No.:)

4-(Cbz-amino)butanamide

Cat. No.: B12283398
M. Wt: 236.27 g/mol
InChI Key: TZCMRRZQVXPIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Cbz-amino)butanamide is a chemical building block designed for organic synthesis and drug discovery research. This compound features a carboxybenzyl (Cbz) protecting group on the amine functionality of a 4-aminobutanamide (GABA amide) backbone. The Cbz group is a cornerstone in synthetic chemistry for protecting primary amines during multi-step synthesis, as it is stable to a wide range of reaction conditions but can be selectively removed via hydrogenolysis or acidic conditions . The 4-aminobutanamide (GABA amide) moiety is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . Researchers may utilize this specific molecule as a key intermediate in the synthesis of more complex bioactive molecules, particularly those targeting neurological pathways or as a precursor for combinatorial library development. The presence of the amide group can influence the compound's solubility and hydrogen-bonding capacity, making it highly soluble in polar solvents like water . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B12283398 4-(Cbz-amino)butanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl N-(4-amino-4-oxobutyl)carbamate

InChI

InChI=1S/C12H16N2O3/c13-11(15)7-4-8-14-12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,13,15)(H,14,16)

InChI Key

TZCMRRZQVXPIDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)N

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 Cbz Amino Butanamide

Direct Amidation and Related Coupling Reactions for Butanamide Moiety Formation

The formation of the butanamide functional group is a critical step that can be achieved through several reliable methods. These reactions focus on creating the amide bond from a carboxylic acid precursor, namely N-Cbz-4-aminobutanoic acid.

Amide bond formation from a carboxylic acid and an amine (in this case, ammonia or an ammonia surrogate) is a condensation reaction that typically requires activation of the carboxylic acid. This is because the direct reaction is thermodynamically unfavorable. Both stoichiometric activating agents and catalytic methods have been developed to overcome this barrier. dntb.gov.uaucl.ac.uk

Stoichiometric coupling reagents are widely used due to their reliability and effectiveness. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile. Common coupling reagents lead to the production of significant amounts of waste byproducts. ucl.ac.uk

Catalytic approaches represent a more atom-economical and sustainable alternative. researchgate.net Catalysts, such as those based on boron or transition metals, can facilitate the direct condensation of carboxylic acids and amines by lowering the activation energy of the reaction. dntb.gov.uaresearchgate.net

Table 1: Comparison of Common Amide Bond Formation Reagents

Reagent/Catalyst Type Advantages Disadvantages
Carbodiimides (e.g., EDC) Stoichiometric Widely used, effective. Generates urea (B33335) byproduct.
Phosphonium Salts (e.g., PyBOP) Stoichiometric High yields, low racemization. Expensive, generates phosphine oxide waste.
Triazine Reagents (e.g., T3P) Stoichiometric High reactivity, clean workup. Can be moisture sensitive.
Boronic Acids Catalytic Low toxicity, air stable. researchgate.net May require higher temperatures.

A novel rhodium(I)-catalyzed method has been developed for the direct amidation of N-Cbz-protected amines using arylboroxines, offering an efficient alternative to traditional two-step deprotection-condensation sequences. organic-chemistry.org This highlights a trend toward developing milder and more direct catalytic methods.

Aminolysis is a process where an ester is converted into an amide by reaction with an amine or ammonia. youtube.com For the synthesis of 4-(Cbz-amino)butanamide, this would involve the reaction of a corresponding ester, such as methyl 4-(Cbz-amino)butanoate, with ammonia.

The mechanism involves the nucleophilic attack of the ammonia molecule on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxy group (e.g., methoxide) as a leaving group to yield the primary amide. youtube.com This method is a straightforward way to form primary amides from ester precursors.

Selective N-Benzyloxycarbonylation for Amino Group Protection

The benzyloxycarbonyl (Cbz or Z) group is a crucial protecting group for amines, particularly in peptide synthesis, due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis. total-synthesis.com

The most common method for introducing the Cbz group is through the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The base is required to neutralize the hydrochloric acid generated during the reaction.

The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous base like sodium bicarbonate or sodium carbonate, often in a two-phase system with an organic solvent like tetrahydrofuran (THF) or dichloromethane. total-synthesis.com The pH is generally maintained between 8 and 10 to ensure the amine is sufficiently nucleophilic while minimizing side reactions. Alternative reagents with an activated "Cbz+" synthon, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can also be used. total-synthesis.com

Table 2: Typical Reagents and Conditions for N-Benzyloxycarbonylation

Reagent Base Solvent System Temperature Key Features
Benzyl Chloroformate (Cbz-Cl) NaHCO₃ / Na₂CO₃ THF/Water, Dichloromethane 0 °C to Room Temp. Standard, widely used method. total-synthesis.com
Benzyl Chloroformate (Cbz-Cl) Organic Base (e.g., Triethylamine) Dichloromethane, THF 0 °C to Room Temp. Used for non-aqueous conditions.
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) Organic Base Dichloromethane, Acetonitrile Room Temp. Offers higher selectivity in some cases.

Chemoselectivity is vital when a molecule contains multiple nucleophilic functional groups, such as amines and alcohols. Amines are generally more nucleophilic than alcohols, allowing for their selective protection. youtube.com By carefully controlling reaction conditions, such as temperature and the choice of base, the amine can be preferentially acylated over other groups.

Recent developments have focused on greener and more selective methods. For instance, carrying out the Cbz protection with Cbz-Cl in water at room temperature has been shown to be a highly chemoselective and environmentally friendly method. ijacskros.com Similarly, solid acid catalysts like silica-sulfuric acid or Amberlyst-15 can efficiently catalyze the Cbz protection of amines under mild, often solvent-free, conditions, offering high yields and easy catalyst recovery. researchgate.net These methods are particularly advantageous as they often avoid the need for strong bases and harsh conditions. ijacskros.comresearchgate.net

Multi-Step Synthesis Pathways Incorporating the Cbz-Amino Functionality

The synthesis of this compound is inherently a multi-step process, combining the strategies of amine protection and amide formation. A logical and commonly employed pathway begins with a readily available precursor, 4-aminobutanoic acid (GABA), and proceeds through sequential protection and functional group transformation steps.

A representative multi-step synthesis is outlined below:

Pathway: Protection Followed by Amidation

Step 1: N-Benzyloxycarbonylation of 4-aminobutanoic acid.

Description: The amino group of 4-aminobutanoic acid is protected using benzyl chloroformate in the presence of a base (e.g., NaHCO₃) in an aqueous solvent mixture.

Intermediate: This step yields N-Cbz-4-aminobutanoic acid.

Step 2: Amide Formation.

Description: The carboxylic acid of N-Cbz-4-aminobutanoic acid is activated using a coupling agent (e.g., EDC, T3P) and then reacted with an ammonia source (e.g., aqueous ammonia, ammonium chloride with a base) to form the primary amide.

Final Product: This step yields the target compound, this compound.

This pathway is advantageous because it protects the reactive amino group early in the sequence, preventing it from interfering with the subsequent amide formation step. Such multi-step syntheses are fundamental in the construction of complex molecules, where the order of reactions and the choice of protecting groups are critical for success. researchgate.netnih.govlboro.ac.uk

Green Chemistry Principles Applied to the Synthesis of Cbz-Protected Amines and Amides

The synthesis of Cbz-protected amines and amides is increasingly being scrutinized through the lens of green chemistry, which advocates for the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. Key principles of green chemistry, such as waste prevention, atom economy, use of safer solvents, and catalysis, are being actively applied to these common synthetic transformations.

One of the primary goals in the green synthesis of Cbz-protected amines is the reduction of waste and the avoidance of hazardous reagents and solvents. acs.org A significant advancement in this area is the use of water as a reaction medium for the N-benzyloxycarbonylation of amines. researchgate.net Traditional methods often rely on organic solvents and strong bases. In contrast, a highly efficient and environmentally benign method has been developed for the Cbz protection of amines by reacting them with benzyl chloroformate (Cbz-Cl) in water at room temperature. researchgate.net This approach offers numerous advantages, including mild reaction conditions, the elimination of organic solvents, high chemoselectivity, and excellent yields. researchgate.net The process is effective for a variety of amines, and important functional groups such as esters, hydroxyls, and even other protecting groups like Boc, remain intact during the reaction. researchgate.net

For the amide bond formation step, green chemistry principles target the replacement of stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU), which generate significant amounts of by-product waste. ucl.ac.uk The "atom economy" of a reaction, which measures the efficiency of incorporating reactant atoms into the final product, is often poor in these classical methods. acs.org Catalytic approaches are therefore highly desirable. ucl.ac.uk

Enzymatic catalysis represents a powerful green alternative for both protecting group installation and amide synthesis. Enzymes operate under mild conditions, often in aqueous environments, and exhibit high specificity, which can eliminate the need for protecting groups altogether, a core principle of green chemistry. acs.org For instance, biocatalytic methods have been successfully employed for the amidation of Cbz-protected amino acids. The use of enzymes like Alcalase CLEA or variants of Candida antarctica lipase B (CalB) can facilitate the direct reaction with ammonia or ammonium salts, producing only water as a by-product. rsc.orgnih.gov This enzymatic approach significantly improves atom economy compared to traditional chemical methods that use reagents like thionyl chloride, which generate hazardous waste (e.g., SO2, HCl) and can lead to racemization. rsc.org The use of greener solvents, such as cyclopentyl methyl ether, further enhances the sustainability of these enzymatic processes. nih.gov

Table 1: Comparison of Green Synthetic Approaches for Cbz-Protection and Amidation

Method Key Green Principle(s) Reagents/Catalyst Solvent Advantages Reference(s)
Cbz-Protection Safer Solvents, Waste Prevention Benzyl chloroformate (Cbz-Cl) Water Eliminates organic solvents, mild conditions, high chemoselectivity. researchgate.net
Enzymatic Amidation Catalysis, Atom Economy, Waste Prevention Immobilized Lipases (e.g., CalB) Green Solvents (e.g., CPME) or Biphasic Systems High atom economy, avoids hazardous reagents and racemization, mild conditions. rsc.orgnih.gov
Oxidative Amidation Atom Economy, Catalysis Metal Catalyst Organic Solvent High atom efficiency (H₂ as by-product), low catalyst loading. ucl.ac.uk

Stereocontrol and Enantioselective Approaches in Related 4-Aminobutanamide Syntheses

Achieving stereocontrol is a critical challenge in the synthesis of chiral molecules like the derivatives of 4-aminobutanamide. Enantioselective synthesis—the preferential formation of one enantiomer over the other—is paramount, particularly in pharmaceutical chemistry where the biological activity of enantiomers can differ significantly. Methodologies to achieve this control in related aminobutanamide and γ-amino acid syntheses can be broadly categorized into biocatalysis, chiral resolution, and asymmetric catalysis.

Biocatalysis offers a highly effective route to enantiopure compounds. Engineered enzymes can be used to catalyze reactions with exceptional levels of stereoselectivity. For example, a "Michaelase" was developed from 4-oxalocrotonate tautomerase through protein engineering to catalyze the enantioselective Michael addition of acetaldehyde to nitroalkenes. nih.gov This reaction produces γ-nitroaldehydes, which are direct precursors to pharmaceutically relevant γ-aminobutyric acid (GABA) analogues, the parent acid of 4-aminobutanamide. nih.govsolubilityofthings.com This chemoenzymatic cascade route allows for the synthesis of the desired enantiomers with high precision. nih.gov

Asymmetric catalysis , using either chiral metal complexes or small organic molecules (organocatalysts), provides a powerful means to directly synthesize the desired enantiomer. Copper-catalyzed reactions, for instance, have been developed for the enantioselective synthesis of various chiral amines. nih.govchemrxiv.org One strategy involves the intramolecular cyclizative aminoboration of alkenes, which can produce chiral piperidines—structures containing a related amino-alkyl framework—in good yields and high enantioselectivities (e.g., 96% ee). nih.gov Another approach is the kinetic resolution of racemic starting materials, such as the cross-coupling of racemic α-chloro boronates with carbamates using a chiral copper catalyst to produce optically active α-aminoboronic acids. chemrxiv.org Furthermore, organocatalytic methods, such as asymmetric Diels-Alder reactions, are instrumental in creating multiple stereogenic centers in a single step with high control, forming complex cyclic structures that can be precursors to amino acids and their derivatives. mdpi.com

Table 2: Overview of Enantioselective Methodologies in Related Syntheses

Methodology Approach Catalyst/Reagent Substrate Type Stereochemical Outcome Reference(s)
Biocatalysis Asymmetric Synthesis Engineered 4-oxalocrotonate tautomerase Nitroalkene High enantioselectivity for GABA precursors. nih.gov
Chiral Resolution Separation of Enantiomers L-Tartaric acid Racemic Schiff base of 2-aminobutanamide Enantiomeric excess (ee) >99%. google.com
Asymmetric Catalysis (Metal) Asymmetric Cyclization Cu(I) / (S,S)-Ph-BPE N-(5-phenylpent-4-en-1-yl)hydroxylamine 96% ee for chiral piperidine. nih.gov
Asymmetric Catalysis (Metal) Kinetic Resolution Copper / Chiral diamine Racemic α-chloro boronate Synthesis of optically active α-aminoboronic acids. chemrxiv.org
Asymmetric Catalysis (Organo) [4+2] Cycloaddition Proline-derived catalysts Dienes and Dienophiles Creation of multiple stereocenters with high enantio- and diastereoselectivity. mdpi.com

Chemical Transformations and Reactivity of 4 Cbz Amino Butanamide

Strategies for the Selective Deprotection of the Benzyloxycarbonyl (Cbz) Group

The removal of the Cbz group is a common and critical step in synthetic pathways involving N-protected amines. Various methods have been developed for this purpose, broadly categorized into catalytic hydrogenation and non-reductive techniques.

Catalytic Hydrogenation Methods for Cbz Cleavage

Catalytic hydrogenation is the most prevalent and efficient method for the deprotection of the Cbz group. taylorfrancis.comscientificupdate.com This process involves the cleavage of the benzylic C–O bond through the action of hydrogen gas in the presence of a metal catalyst. lzchemical.com

The general mechanism for Cbz deprotection via hydrogenolysis involves two main steps. First, the catalytic hydrogenolysis of the benzyloxy group occurs, leading to the formation of toluene and an unstable carbamic acid intermediate. This intermediate then readily decomposes to yield the unprotected amine and carbon dioxide. taylorfrancis.com

Common Catalysts and Conditions:

A variety of catalysts and reaction conditions can be employed for the hydrogenolytic cleavage of the Cbz group. The choice of catalyst and conditions often depends on the presence of other functional groups in the molecule and the desired selectivity.

Palladium on Carbon (Pd/C): This is the most widely used catalyst for Cbz deprotection due to its high activity and efficiency. taylorfrancis.comjst.go.jpresearchgate.net Reactions are typically carried out in alcoholic solvents like methanol or ethanol under a hydrogen atmosphere. total-synthesis.comnih.gov The catalyst loading can vary, with 5% and 10% Pd/C being common choices. researchgate.nettotal-synthesis.com

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas directly is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule is used to generate hydrogen in situ. Common hydrogen donors include ammonium formate, hydrazine, and triethylsilane. researchgate.netnih.govsemanticscholar.org This technique can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment. nih.gov

The following table summarizes various catalytic hydrogenation methods for Cbz cleavage:

Interactive Data Table: Catalytic Hydrogenation Methods for Cbz Cleavage

Catalyst Hydrogen Source Solvent Typical Conditions Notes
Palladium on Carbon (Pd/C) Hydrogen gas (H₂) Methanol, Ethanol Atmospheric or elevated pressure, room temperature to 60°C. total-synthesis.com Most common and efficient method. taylorfrancis.com
Palladium on Carbon (Pd/C) Ammonium Formate Methanol Room temperature to reflux. researchgate.net A common catalytic transfer hydrogenation method.
Palladium on Carbon (Pd/C) Hydrazine Methanol, Ethanol Room temperature to reflux. semanticscholar.org Effective for peptide deprotection.
Palladium Hydroxide on Carbon (Pd(OH)₂/C) Hydrogen gas (H₂) Various Often used for substrates sensitive to acid. Can sometimes offer different selectivity compared to Pd/C.

| Raney Nickel (Ra-Ni) | Hydrogen gas (H₂) | Ethanol | High pressure and temperature. | Less common for Cbz deprotection due to its high reactivity. |

Chemoselectivity:

A key consideration in Cbz deprotection is the chemoselectivity, especially in complex molecules containing other reducible functional groups such as alkenes, alkynes, nitro groups, or other benzyl (B1604629) ethers. jst.go.jpnih.gov The choice of catalyst and the addition of catalyst poisons or inhibitors can influence the selectivity of the hydrogenation reaction. nih.gov For instance, the addition of nitrogen-containing bases like pyridine or ammonia can selectively inhibit the hydrogenolysis of O-benzyl ethers while allowing for the smooth removal of the N-Cbz group. nih.govorganic-chemistry.org

Non-Reductive and Alternative Cbz Removal Techniques

While catalytic hydrogenation is the standard method, certain substrates may not be compatible with reductive conditions. In such cases, non-reductive methods for Cbz cleavage are employed.

Acidic Conditions: Strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group. total-synthesis.com This method proceeds via an SN2 mechanism where the acid protonates the carbamate (B1207046) oxygen, followed by nucleophilic attack of the conjugate base on the benzylic carbon. However, these harsh acidic conditions may not be suitable for molecules with acid-labile functional groups. total-synthesis.com

Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) and trimethylsilyl (B98337) iodide (TMSI) can also effect Cbz deprotection. organic-chemistry.orgresearchgate.net For example, AlCl₃ in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective for removing N-Cbz groups with good functional group tolerance. organic-chemistry.org

Nucleophilic Cleavage: Certain nucleophiles can also be used to remove the Cbz group. For instance, treatment with 2-mercaptoethanol in the presence of a base has been reported as a mild, nucleophilic deprotection protocol. organic-chemistry.orgorganic-chemistry.org This method is particularly useful for substrates that are sensitive to both standard hydrogenolysis and strong acid conditions. organic-chemistry.org

The following table provides a summary of non-reductive Cbz removal techniques:

Interactive Data Table: Non-Reductive Cbz Removal Techniques

Reagent(s) Solvent Typical Conditions Notes
Hydrogen Bromide (HBr) / Acetic Acid Acetic Acid Room temperature. Harsh acidic conditions. total-synthesis.com
Trifluoroacetic Acid (TFA) Dichloromethane Room temperature. Strong acid, can cleave other acid-labile groups.
Aluminum Chloride (AlCl₃) 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Room temperature. Good functional group tolerance. organic-chemistry.org
Trimethylsilyl Iodide (TMSI) Acetonitrile, Dichloromethane 0°C to room temperature. A powerful Lewis acid for deprotection. researchgate.net

| 2-Mercaptoethanol / Potassium Phosphate | N,N-Dimethylacetamide (DMA) | 75°C. | Mild, nucleophilic conditions. organic-chemistry.orgorganic-chemistry.org |

Reactivity of the Amide Linkage

The primary amide functionality in 4-(Cbz-amino)butanamide is relatively stable but can undergo a variety of chemical transformations, including hydrolysis, reduction, and derivatization at the amide nitrogen.

Hydrolysis of the Amide Functionality

The amide bond can be hydrolyzed to the corresponding carboxylic acid, 4-(Cbz-amino)butanoic acid, under either acidic or basic conditions, typically with heating. libretexts.orglibretexts.orgsavemyexams.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form the carboxylic acid and an ammonium ion. libretexts.orglibretexts.orgallen.in

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orglibretexts.org This is followed by the elimination of an amide anion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. libretexts.orglibretexts.org An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. allen.in

Reduction of the Amide to Corresponding Amines

The amide group can be reduced to an amine, yielding N-Cbz-1,4-diaminobutane. This transformation requires a strong reducing agent, as amides are one of the least reactive carboxylic acid derivatives.

Lithium Aluminum Hydride (LiAlH₄): This is the most common and powerful reagent used for the reduction of amides. libretexts.orglibretexts.orgsavemyexams.com The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. The hydride attacks the carbonyl carbon, and subsequent workup leads to the formation of the corresponding diamine. savemyexams.com

Other Reducing Agents: While less common for simple amides, other reducing agents like borane (BH₃) can also be used. The choice of reducing agent can sometimes be influenced by the presence of other functional groups within the molecule.

Derivatization Reactions at the Amide Nitrogen

The primary amide contains N-H bonds, and the nitrogen atom can act as a nucleophile, allowing for derivatization reactions. However, amides are generally weak nucleophiles. Activation of the amide is often necessary to facilitate these reactions.

N-Alkylation: Direct N-alkylation of primary amides can be challenging. However, under specific conditions, such as the use of a strong base to deprotonate the amide nitrogen followed by reaction with an alkyl halide, N-alkylation can be achieved. More advanced catalytic methods for the N-alkylation of amides using alcohols have also been developed. nih.govnih.gov

Electrophilic Activation: The reactivity of the amide can be enhanced by using electrophilic activating agents such as triflic anhydride (Tf₂O). nih.govrsc.org Treatment of a primary amide with Tf₂O in the presence of a non-nucleophilic base can generate a highly reactive nitrilium ion intermediate. nih.gov This intermediate can then be trapped by various nucleophiles. A one-pot procedure for the conversion of N-Cbz-protected amines to amides via in situ generated isocyanates has been described, which involves the reaction with 2-chloropyridine and trifluoromethanesulfonyl anhydride, followed by a Grignard reagent. rsc.org

Transformations at the Butanamide Carbon Backbone

The butanamide portion of this compound presents key sites for chemical modification, particularly at the carbon atom alpha to the amide carbonyl group and through cyclization reactions involving the amide and the protected amine. These transformations enable the introduction of new functional groups and the construction of cyclic architectures.

Functionalization at Alpha-Carbon Positions of Amides

The carbon atom adjacent to the amide carbonyl (the α-carbon) in this compound can be functionalized through the formation of an enolate intermediate. This process typically involves the use of a strong, non-nucleophilic base to deprotonate the α-carbon, creating a nucleophilic center that can react with various electrophiles.

The stereochemical outcome of such alkylation reactions is of significant interest. While specific studies on the diastereoselective alkylation of this compound are not extensively documented, principles derived from similar systems, such as N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates, suggest that the stereochemistry can be controlled. In these related systems, deprotonation with a base like potassium hexamethyldisilazide (KHMDS) leads to a nonchelated (Z)-enolate. The conformation of the chiral auxiliary group influences the conformation of other parts of the molecule, which in turn directs the approach of the electrophile, leading to highly diastereoselective alkylation. nih.gov This suggests that by employing chiral auxiliaries or catalysts, it may be possible to achieve stereocontrol in the α-functionalization of this compound.

The synthesis of α,α-diaryl α-amino esters has been achieved through a novel two-bond disconnection strategy, which involves the reaction of a Kukhtin–Ramirez intermediate with a tetraarylbismuthonium reagent. This method allows for the modular assembly of complex amino acid derivatives. nih.gov Such advanced methodologies could potentially be adapted for the α-arylation of this compound, providing access to compounds with increased structural complexity.

Reaction Type Reagents & Conditions Product Type Potential Stereocontrol
α-AlkylationStrong base (e.g., KHMDS), Alkyl halideα-Alkyl-4-(Cbz-amino)butanamideUse of chiral auxiliaries
α-ArylationAdaptation of Bi(V)-mediated arylationα-Aryl-4-(Cbz-amino)butanamideDependent on reaction design

Cyclization Reactions Involving Butanamide Scaffolds

The linear structure of this compound contains the necessary functional groups for intramolecular cyclization to form a five-membered lactam ring, specifically a derivative of 2-pyrrolidinone. This transformation involves the nucleophilic attack of the nitrogen atom of the Cbz-protected amine onto the carbonyl carbon of the amide.

This type of cyclization can often be promoted by heat or by the use of a Lewis acid catalyst. Lewis acids can activate the amide carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. While specific conditions for the cyclization of this compound are not detailed in the provided information, related three-component cyclization reactions promoted by Lewis acids have been used to construct functionalized oxazoles, demonstrating the utility of this approach in heterocycle synthesis. nih.gov Similarly, Lewis acid-catalyzed annulation reactions have been employed to synthesize bicyclic amino compounds. nih.gov

The efficiency of such cyclizations is influenced by factors such as the nature of the protecting group and the reaction conditions. The Cbz group is known to be stable under a range of conditions but can be removed by catalytic hydrogenation, which would yield the free amine. Subsequent cyclization of the resulting 4-aminobutanamide would readily produce 2-pyrrolidinone.

Cyclization Type Promoting Conditions Product Key Transformation
Intramolecular AmidationThermal or Lewis Acid CatalysisN-Cbz-2-pyrrolidinoneFormation of a five-membered lactam ring
Deprotection-Cyclization1. Catalytic Hydrogenation (Cbz removal) 2. Spontaneous or promoted cyclization2-PyrrolidinoneRemoval of protecting group followed by lactam formation

Mechanistic and Theoretical Investigations

Mechanistic Elucidation of Amide Bond Formation Processes

The synthesis of 4-(Cbz-amino)butanamide involves the formation of a stable amide bond, a fundamental transformation in organic chemistry. This process typically requires the activation of a carboxylic acid, as direct condensation with an amine is thermodynamically unfavorable. The mechanism of amide bond formation can proceed through several pathways, often facilitated by coupling reagents.

A prevalent mechanism involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). In this process, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea (B33335) byproduct. umich.edu To enhance the efficiency of the reaction and suppress potential side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often incorporated. These additives react with the O-acylisourea to generate an active ester, which is more stable yet sufficiently reactive to acylate the amine.

Boron-based catalysts have also emerged as effective mediators for direct amidation reactions. ucl.ac.ukresearchgate.net Mechanistic studies suggest that these catalysts can activate the carboxylic acid, facilitating the subsequent nucleophilic attack by the amine.

Furthermore, enzymatic approaches offer a green and highly selective alternative for amide bond formation. nih.gov These biocatalytic methods often rely on ATP-dependent ligases that activate the carboxylate group by forming an acyl-adenylate or acyl-phosphate intermediate, which then readily reacts with the amine.

A summary of common reagents used in amide bond formation is presented in the table below.

Coupling Reagent/CatalystAdditive (if applicable)Key Intermediate
Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)O-acylisourea
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)NoneO-acylisourea
Borate EstersNoneAcylborate

Understanding Reaction Pathways for Cbz Group Installation and Removal

The carboxybenzyl (Cbz) group is a crucial amine protecting group in the synthesis of compounds like this compound, valued for its stability and selective removal.

Installation: The Cbz group is typically introduced via a nucleophilic acyl substitution reaction. The amine reacts with benzyl (B1604629) chloroformate in the presence of a mild base. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the benzyl chloroformate, leading to the displacement of the chloride ion and the formation of the stable carbamate (B1207046) linkage.

Removal: A significant advantage of the Cbz group is its facile cleavage under specific conditions, ensuring the integrity of other functional groups within the molecule. The most common method for deprotection is catalytic hydrogenolysis. This reaction is carried out using a palladium catalyst, frequently on a carbon support (Pd/C), in the presence of hydrogen gas. The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to yield the deprotected amine, toluene, and carbon dioxide.

Alternative deprotection strategies include the use of strong acids, such as hydrogen bromide in acetic acid, or through enzymatic means. Certain microorganisms have been found to selectively cleave the Cbz group, offering a mild and environmentally friendly deprotection method. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) has become an indispensable tool for gaining deep insights into the reaction mechanisms associated with this compound. researchgate.net DFT calculations allow for the mapping of the potential energy surface of a reaction, enabling the identification and characterization of transition states and intermediates. researchgate.netpku.edu.cnsemanticscholar.org For amide bond formation, DFT can be used to evaluate the energy barriers of competing pathways, thereby predicting the most favorable reaction conditions and the effect of different catalysts. frontiersin.orgnih.gov In the context of Cbz group manipulation, DFT studies can elucidate the electronic factors governing its installation and the energetics of various deprotection pathways. These computational analyses provide a molecular-level understanding that complements experimental observations and guides the optimization of synthetic protocols. frontiersin.org

While this compound is an achiral molecule, theoretical methods are pivotal in predicting the stereochemical outcomes of reactions where chirality is a factor. Should a chiral center be introduced into the molecule or if it were to react with a chiral reagent, computational models can predict the favored stereoisomer. By calculating the energies of the diastereomeric transition states, the pathway with the lower activation energy can be identified, thus predicting the stereoselectivity of the reaction. This predictive power is instrumental in designing asymmetric syntheses.

The following table illustrates a hypothetical scenario of predicted stereochemical outcomes based on transition state energy calculations.

Transition StateRelative Energy (kcal/mol)Predicted Major Product
TS-A (leading to R-isomer)0.0R-isomer
TS-B (leading to S-isomer)+1.5

Kinetic analysis provides quantitative data on reaction rates, offering further support for proposed mechanisms. For the synthesis of this compound, kinetic studies can determine the reaction order with respect to the reactants and any catalysts involved, helping to identify the rate-determining step. ucl.ac.uk In the case of Cbz deprotection, kinetic experiments can compare the efficiency of different deprotection protocols by monitoring the reaction progress over time, often using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. This information is vital for optimizing reaction conditions to achieve high yields and selectivity. For instance, kinetic resolution of amino acids using enzymes that cleave amide bonds has been studied to determine key kinetic parameters. researchgate.net

Advanced Analytical Methodologies for Characterization and Purity Assessment

Derivatization Techniques for Enhanced Chromatographic Analysis

Chromatographic methods are central to the separation and analysis of chemical compounds. However, molecules like 4-(Cbz-amino)butanamide, which possess polar functional groups (an amide and a carbamate), can present challenges such as poor volatility for gas chromatography and insufficient detection sensitivity for high-performance liquid chromatography. sigmaaldrich.com Chemical derivatization is a powerful strategy employed to modify the analyte's structure, thereby improving its chromatographic behavior and detectability. sigmaaldrich.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution analytical technique ideal for separating and identifying volatile and thermally stable compounds. researchgate.netnih.gov The primary limitation for analyzing many organic molecules, including this compound, is their inherent low volatility due to polar functional groups that lead to strong intermolecular hydrogen bonding. sigmaaldrich.com Derivatization is therefore required to convert these polar analytes into more volatile forms suitable for GC analysis. sigmaaldrich.comresearchgate.net

Silylation is one of the most common and effective derivatization techniques for this purpose. sigmaaldrich.comunina.it This process involves replacing the active hydrogen atoms in functional groups like amines (-NH), amides (-NH₂), and hydroxyls (-OH) with a nonpolar trimethylsilyl (B98337) (TMS) group. unina.ityoutube.com In the case of this compound, the active hydrogens on both the primary amide and the carbamate (B1207046) nitrogen are susceptible to silylation. This substitution disrupts the hydrogen bonding network, reduces the molecule's polarity, and significantly increases its volatility, allowing it to be vaporized without decomposition for GC analysis. youtube.com

The reaction is typically performed using a silylating agent in an aprotic solvent. It is crucial to conduct the reaction under strictly anhydrous conditions, as moisture can hydrolyze the silylating reagents and the resulting derivatives, leading to poor reaction yields. sigmaaldrich.comunina.it Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). unina.it The resulting silylated derivatives are more stable and provide better chromatographic peak shapes and resolution in GC-MS analysis. sigmaaldrich.com

Table 1: Common Silylating Reagents for GC-MS Derivatization

Reagent Abbreviation Properties and Applications
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA A popular and effective reagent for derivatizing a wide range of polar compounds, including amines and amides. sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Considered one of the most volatile silylating reagents, making it highly suitable for GC-MS applications. unina.ityoutube.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are notably more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds. nih.gov While this compound possesses a benzyloxycarbonyl (Cbz) group that acts as a chromophore for UV detection, derivatization may still be necessary to achieve the low detection limits required for purity assessment or trace analysis. researchgate.net This is particularly relevant when analyzing for impurities that may lack a strong chromophore. Furthermore, derivatization can introduce a fluorescent tag (fluorophore), which can increase detection sensitivity by several orders of magnitude compared to UV absorbance. researchgate.net

The primary amide and the carbamate N-H in this compound are potential sites for derivatization. Various reagents are designed to react specifically with amine and, to a lesser extent, amide groups to attach a tag that enhances detection. researchgate.netscispace.com For instance, reagents like 4-dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) are used to derivatize amino acids, imparting a strong chromophore for visible-light detection. researchgate.net Other reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (used in the AccQ-Tag method), react with primary and secondary amines to yield highly fluorescent derivatives, enabling sensitive quantification. scispace.com

The choice of derivatization reagent depends on the specific analytical goals, such as the desired level of sensitivity and the available detection system (e.g., UV-Vis Diode Array Detector or Fluorescence Detector). The reaction conditions, including pH, temperature, and time, must be carefully optimized to ensure complete and reproducible derivatization. researchgate.net

Table 2: Selected Derivatization Reagents for HPLC Analysis of Amines

Reagent Common Name/Abbreviation Detection Method Target Functional Group
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate AQC (AccQ-Tag) Fluorescence Primary and secondary amines
4-dimethylaminoazobenzene-4′-sulfonyl chloride DABS-Cl UV-Vis Primary and secondary amines
Dansyl chloride DNS-Cl Fluorescence Primary and secondary amines

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules and for confirming the identity of known compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and mass of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic compounds in solution. uni-regensburg.descielo.org.za Through ¹H NMR and ¹³C NMR experiments, it is possible to map the carbon-hydrogen framework of a molecule, providing definitive evidence for its structure. rsc.org For this compound, NMR analysis allows for the unambiguous assignment of each proton and carbon atom. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for this compound would show distinct signals for the aromatic protons of the Cbz group, the benzylic methylene (B1212753) protons, the three methylene groups of the butanamide chain, and the protons on the nitrogen atoms. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the two distinct carbonyl carbons (amide and carbamate), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the butanamide backbone. researchgate.netmdpi.com

Table 3: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Phenyl (C₆H ₅) ~7.35 Multiplet (m) Protons of the aromatic ring from the Cbz group.
Amide (-CONH₂) ~7.2 (1H), ~6.8 (1H) Broad Singlet (br s) Two distinct signals due to restricted rotation around the C-N bond.
Carbamate (-NH -Cbz) ~5.5-6.0 Triplet (t) Coupling to the adjacent CH₂ group.
Benzyl (B1604629) (-O-CH ₂-Ph) ~5.10 Singlet (s) Methylene protons of the benzyl group.
-NH-CH ₂- ~3.15 Quartet (q) Methylene group adjacent to the carbamate nitrogen.
-CH ₂-C=O ~2.20 Triplet (t) Methylene group alpha to the amide carbonyl.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
Amide (C =O) ~175.5 Carbonyl of the primary amide.
Carbamate (C =O) ~156.7 Carbonyl of the Cbz protecting group.
Phenyl (C -ipso) ~136.5 Aromatic carbon attached to the benzyl group.
Phenyl (C H) ~128.0 - 128.5 Aromatic carbons of the Cbz group.
Benzyl (-O-C H₂-Ph) ~67.0 Methylene carbon of the benzyl group.
-NH-C H₂- ~40.1 Methylene carbon adjacent to the carbamate nitrogen.
-C H₂-C=O ~35.2 Methylene carbon alpha to the amide carbonyl.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrations. scielo.org.zarsc.org The IR spectrum of this compound would display distinct absorption bands corresponding to the N-H bonds of the amide and carbamate, the two C=O groups, and the aromatic ring. researchgate.nettubitak.gov.tr

Table 5: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H (Amide & Carbamate) Stretch 3400 - 3200
C-H (Aromatic) Stretch 3100 - 3000
C-H (Aliphatic) Stretch 3000 - 2850
C=O (Carbamate) Stretch ~1700
C=O (Amide I) Stretch ~1650
N-H (Amide II) Bend ~1630

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which serves to confirm the molecular weight and aspects of the structure. tubitak.gov.tr Using a soft ionization technique like electrospray ionization (ESI), this compound (Molecular Weight: 236.27) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 237. ijacskros.com

Further structural information can be obtained from tandem MS (MS/MS) experiments, which induce fragmentation of the molecular ion. nih.gov The fragmentation pattern of Cbz-protected compounds is often characterized by specific cleavages. A hallmark fragmentation is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group. libretexts.org Other expected fragments would arise from the loss of the terminal amide group, cleavage of the carbamate, and various fragmentations along the butanamide chain. nih.govresearchgate.net This predictable fragmentation provides strong confirmatory evidence for the proposed structure. tubitak.gov.tr

Applications in Complex Molecule Synthesis and Chemical Research

Role as a Key Building Block in Peptide Synthesis and Modification

In the intricate field of peptide chemistry, the precise assembly of amino acids in a predetermined sequence is paramount. 4-(Cbz-amino)butanamide, as a derivative of a non-proteinogenic gamma-amino acid, serves as a specialized building block for creating novel peptide structures with tailored properties.

The carbobenzyloxy (Cbz) protecting group has a long-standing history in peptide synthesis, particularly in solution-phase methodologies. peptide.comekb.eg In this context, this compound can be effectively utilized. The Cbz group shields the primary amine, preventing it from participating in unwanted side reactions during the formation of a peptide bond between the carboxyl end of another amino acid and the amine of the growing peptide chain. vectorlabs.comlibretexts.org Its stability under various coupling conditions makes it a reliable choice for the controlled, stepwise elongation of peptide chains in solution. ekb.eg

While less common than Fmoc or Boc protecting groups in modern solid-phase peptide synthesis (SPPS), the Cbz group offers strategic advantages. peptide.compeptide.com Its orthogonality to the acid-labile protecting groups typically used in SPPS allows for selective deprotection strategies. For instance, the Cbz group is stable to the acidic conditions used to remove Boc groups or cleave peptides from certain resins, but it can be selectively removed via catalytic hydrogenation. vectorlabs.com This enables the synthesis of complex peptides where specific sites need to be unmasked for further modification while the rest of the peptide remains protected. The integration of Cbz-protected units like this compound thus expands the toolkit for creating sophisticated peptide architectures.

Synthesis MethodRole of this compoundCbz Group RemovalKey Advantage
Solution-Phase Peptide Synthesis (SPPS) Protects the N-terminal amine during coupling reactions.Catalytic HydrogenationWell-established, reliable protection for controlled stepwise synthesis. peptide.comlibretexts.org
Solid-Phase Peptide Synthesis (SPPS) Acts as an orthogonal protecting group to standard Fmoc/Boc strategies.Catalytic HydrogenationAllows for selective deprotection and on-resin modification. peptide.comvectorlabs.com

Unnatural amino acids are critical for developing peptides with enhanced therapeutic properties. This compound serves as a valuable precursor for the synthesis of novel gamma-amino acid derivatives. The Cbz-protected amine allows for chemical transformations to be performed on other parts of the molecule. For instance, the terminal amide group could be hydrolyzed to a carboxylic acid, which can then be modified or coupled to other molecules. This versatility enables the creation of a library of unique building blocks that can be incorporated into peptide chains to alter their structure, stability, and biological function. nih.govunina.it

Furthermore, these modified amino acids derived from this compound can be linked to other bioactive molecules to form conjugates. beilstein-journals.org This strategy is employed to combine the properties of a peptide with those of another functional moiety, such as a small molecule drug or a targeting ligand. The Cbz protecting group is instrumental in these synthetic schemes, ensuring that the amine functionality remains intact until the desired conjugation reaction is complete.

Development of Peptidomimetic and Bio-inspired Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.govazolifesciences.com The incorporation of non-standard amino acids, like the gamma-amino acid backbone of this compound, is a key strategy in peptidomimetic design. Introducing a gamma-amino acid into a peptide chain disrupts the typical alpha-amino acid sequence, altering the peptide's secondary structure and making it less recognizable to proteases. wjarr.com This can lead to molecules with longer biological half-lives and improved therapeutic potential.

Bio-inspired scaffolds are synthetic structures that mimic the architecture of natural biological molecules to replicate their function. mdpi.comnih.gov These scaffolds are increasingly important in materials science and tissue engineering. By using building blocks such as this compound, chemists can construct scaffolds that position functional groups in a precise, three-dimensional arrangement, similar to that found in proteins. mdpi.com This allows for the creation of synthetic materials that can interact with biological systems in a specific and controlled manner, for applications ranging from regenerative medicine to catalysis. nih.govmdpi.com

Precursor in the Synthesis of Functionally Active Amine and Amide Derivatives

The chemical structure of this compound makes it an ideal starting material for the synthesis of various functionally active small molecules, particularly those centered around the gamma-aminobutyric acid (GABA) core and chiral amines.

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are of significant interest as therapeutic agents for neurological disorders. wikipedia.orgwikipedia.org this compound is, in essence, a protected amide of GABA. This makes it a direct and versatile precursor for a wide range of GABA analogues. nih.govresearchgate.net The synthesis can proceed by first modifying the butanamide structure and then, in subsequent steps, hydrolyzing the amide to a carboxylic acid and removing the Cbz protecting group to unveil the primary amine. This synthetic route provides access to novel GABA derivatives with potentially modulated activity at GABA receptors, offering a pathway to new anticonvulsant, anxiolytic, and sedative drugs. beilstein-journals.org

PrecursorSynthetic StepsTarget Molecule ClassTherapeutic Potential
This compound 1. Modification of the molecule 2. Amide hydrolysis 3. Cbz deprotectionGABA AnaloguesModulation of GABA receptors for neurological disorders. nih.govresearchgate.net

Chiral amines are indispensable intermediates in the pharmaceutical industry, forming the core of many top-selling drugs. nih.govyale.eduyale.edu Asymmetric synthesis, the process of creating specific stereoisomers of a chiral molecule, is crucial for producing safe and effective pharmaceuticals. While this compound is achiral, its protected amine functionality allows it to be used as a scaffold in asymmetric transformations. semanticscholar.org The Cbz group directs reactivity away from the nitrogen atom, enabling chemists to perform stereoselective reactions on other parts of the molecule to introduce one or more chiral centers. iupac.org Following the creation of the desired stereochemistry, the amide can be reduced and the Cbz group removed to yield a valuable chiral amine intermediate, ready for incorporation into a more complex drug molecule. nih.gov

Contribution to Diversity-Oriented Synthesis (DOS) Efforts

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology aimed at the efficient generation of a wide variety of structurally diverse small molecules. nih.gov Unlike target-oriented synthesis (TOS), which focuses on the synthesis of a single, specific molecule, DOS aims to explore a broad range of chemical space to identify novel compounds with interesting biological activities. nih.gov The principles of DOS often involve the use of versatile building blocks that can undergo a variety of chemical transformations to produce a library of compounds with different scaffolds and stereochemistry.

While direct and extensive research specifically detailing the use of this compound in published DOS efforts is not widespread, its structural features make it a highly suitable building block for such applications. The molecule contains two key functional groups: a carboxybenzyl (Cbz)-protected amine and a primary amide. This bifunctionality allows for selective chemical modifications at either end of the molecule, which is a key aspect of DOS. The Cbz group is a common protecting group for amines in organic synthesis, and its removal can be achieved under specific conditions to reveal a reactive primary amine. organic-chemistry.org

The general strategy for employing a molecule like this compound in a DOS campaign would involve a series of divergent reactions starting from this common precursor. For instance, the primary amide could be subjected to a variety of reactions, such as reduction to an amine, dehydration to a nitrile, or hydrolysis to a carboxylic acid. Each of these transformations would yield a new intermediate with a different functional group, which could then be further elaborated.

Simultaneously or sequentially, the Cbz-protected amine could be deprotected to reveal the primary amine. This newly exposed amine could then be acylated, alkylated, or used in a variety of cyclization reactions to build diverse heterocyclic scaffolds. The combination of reactions at both the amide and the protected amine functionalities allows for the generation of a large and diverse library of compounds from a single starting material.

The following table illustrates a hypothetical reaction matrix for a DOS library based on a 4-(amino)butanamide scaffold, highlighting the potential for generating molecular diversity.

Table 1: Hypothetical Diversity-Oriented Synthesis (DOS) Reaction Matrix

Modification at Amide Modification at Deprotected Amine Resulting Scaffold Type
Hydrolysis to Carboxylic Acid Acylation with various acid chlorides N-acylated gamma-amino acids
Reduction to Primary Amine Reductive amination with aldehydes 1,4-Diaminobutane derivatives
Dehydration to Nitrile Cyclization with a beta-ketoester Substituted piperidones

This systematic approach, where a single starting material is transformed into a multitude of products through different reaction pathways, is the essence of Diversity-Oriented Synthesis. While specific examples for this compound are not prominent in the literature, the principles of DOS strongly support its potential as a valuable building block for the creation of diverse small molecule libraries for biological screening.

Future Research Trajectories

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in modern organic synthesis is the development of processes that are both environmentally benign and efficient in their use of resources. The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a central tenet of green chemistry. nih.gov Traditional amide bond formations often suffer from poor atom economy due to the use of stoichiometric coupling reagents and activators, which generate significant chemical waste.

Future research on the synthesis of 4-(Cbz-amino)butanamide should prioritize the development of catalytic, atom-economical methods. One promising avenue is the direct, redox-neutral conversion of alcohols and nitriles into amides. chemistryviews.org For instance, ruthenium-catalyzed reactions have demonstrated the ability to form amide bonds from these precursors with 100% atom economy, producing no byproducts. chemistryviews.org Adapting such a catalytic system for the synthesis of this compound would represent a significant advancement in sustainability over conventional methods. This approach would involve the direct coupling of a suitable alcohol and nitrile, circumventing the need for wasteful activating agents.

Furthermore, the principles of green chemistry advocate for minimizing or eliminating the use of hazardous solvents. nih.gov Research into solvent-free reaction conditions or the use of greener solvents like water, ethanol, or supercritical fluids could drastically reduce the environmental impact of synthesizing this compound. The development of a 100% atom-economical, reagentless, and scalable synthetic protocol would be a significant achievement in this area. rsc.org

Exploration of Novel Reactivity Patterns for Butanamide Scaffolds

The butanamide scaffold present in this compound is a versatile architectural motif that offers multiple sites for chemical modification. While its primary use is often related to the amide and the protected amine functionalities, future research can delve into uncovering novel reactivity patterns to generate diverse molecular structures.

Investigations into related butanamide-containing molecules have shown that these scaffolds can be readily incorporated into more complex hybrid structures. For example, indole-based oxadiazole scaffolds have been successfully functionalized with N-(substituted-phenyl)butanamides via nucleophilic substitution reactions. rsc.org This highlights the potential of the butanamide core within this compound to act as a platform for diversification. Future work could explore reactions at the α- and β-positions of the butanamide chain, introducing new functional groups and stereocenters.

Moreover, the reactivity of the carboxybenzyl (Cbz) protecting group itself could be exploited in novel chemical transformations beyond its standard deprotection. Exploring catalytic methods that allow for the selective functionalization of the Cbz group without removing it could open up new avenues for creating complex derivatives. Understanding the fragmentation patterns of butanamide scaffolds through techniques like mass spectrometry can also provide valuable insights into their chemical stability and potential rearrangement pathways, guiding the design of new reactions.

Integration into Automated and High-Throughput Synthetic Platforms

The demand for rapid synthesis and screening of new chemical entities has propelled the development of automated and high-throughput chemical synthesis platforms. Integrating the synthesis of this compound and its derivatives into these systems is a crucial future direction for accelerating discovery programs.

Automated fast-flow peptide synthesis (AFPS) has emerged as a powerful technology for the rapid, stepwise construction of long peptide chains and proteins. amidetech.comnih.gov Given that this compound is a protected amino acid analogue, it is an ideal candidate for incorporation into AFPS protocols. This would enable the automated synthesis of peptide-like molecules and other oligomers containing this specific building block, allowing for the rapid generation of libraries for screening purposes. Flow chemistry offers precise control over reaction parameters, often leading to higher purity and yields compared to batch methods. amidetech.com

Furthermore, the concept of merging solid-phase synthesis (SPS) with continuous-flow operation has been successfully demonstrated for the automated, multi-step synthesis of active pharmaceutical ingredients. nih.gov A similar strategy could be developed for this compound. An initial substrate could be anchored to a solid support, followed by a series of flow-based reactions to construct and modify the butanamide scaffold, ultimately leading to the automated synthesis of a diverse range of derivatives. nih.gov Creating a digital "chemical recipe file" for these syntheses would allow for on-demand, reproducible production and facilitate both early and late-stage diversification of the core structure. nih.gov Such an approach would transform the synthesis of butanamide-based compounds from a manual, time-consuming process to a rapid, automated, and highly efficient operation.

Q & A

Q. What are the established synthetic routes for 4-(Cbz-amino)butanamide, and how can reaction yields be quantified?

  • Methodological Answer : A common approach involves coupling 4-aminobutanamide with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., using NaHCO₃ or Et₃N in THF or DCM). For example, a modified procedure from analogous compounds achieved 61–72% yields via controlled acylation . Key steps include:
  • Protecting the amine group with Cbz under inert atmosphere.
  • Monitoring reaction progress via TLC (silica gel, UV detection).
  • Purification via column chromatography (hexane/EtOAc gradient).
    Quantitative Data :
Reaction ComponentConditionsYield (%)Purity (>%)Source
4-aminobutanamideTHF, 0°C61.498.0
Cbz-ClEt₃N, RT71.697.5

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : Confirm Cbz-protection via δ 7.3–7.4 ppm (aromatic protons) and δ 5.1 ppm (Cbz-CH₂).
  • HPLC : Assess purity (>98%) using a C18 column (MeCN/H₂O mobile phase) .
  • Elemental Analysis : Verify C, H, N composition (e.g., C: 64.5%, H: 7.4%, N: 6.8% for related compounds) .
  • Melting Point : Compare observed values with literature (e.g., >150°C decomposition) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer : Optimization strategies include:
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility.
  • Catalyst Use : Evaluate DMAP as a catalyst to accelerate acylation .
  • Temperature Gradients : Perform trials at 0°C, RT, and 40°C to minimize side reactions.
  • Statistical Design : Apply factorial experiments to identify critical variables (e.g., reagent stoichiometry, pH) .

Q. How should contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural validation?

  • Methodological Answer : Follow a systematic protocol:

Repetition : Re-run analyses under standardized conditions.

Cross-Validation : Compare with literature (SciFinder, Reaxys) for analogous compounds .

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .

Error Analysis : Quantify instrument uncertainty (e.g., ±0.01 ppm for NMR, ±0.1 Da for MS) .

Q. What experimental designs are appropriate for studying the biological activity of this compound?

  • Methodological Answer : For in vitro assays:
  • Dose-Response Curves : Test 1–100 µM concentrations in cell viability assays (e.g., MTT).
  • Control Groups : Include untreated cells and a positive control (e.g., chlorambucil for alkylating activity) .
  • Statistical Analysis : Use ANOVA with post-hoc tests (p < 0.05) to validate significance .

Q. How can stability studies of this compound under varying storage conditions be structured?

  • Methodological Answer : Design accelerated degradation studies:
  • Temperature : Store at 4°C, 25°C, and 40°C for 1–4 weeks.
  • Humidity : Expose to 60% and 75% RH in stability chambers.
  • Analytical Endpoints : Monitor purity via HPLC and degradation products via LC-MS .

Q. What methodologies enable comparative studies between this compound and its structural analogs?

  • Methodological Answer : Use a two-pronged approach:
  • Computational Modeling : Perform DFT calculations to compare electronic properties (e.g., HOMO-LUMO gaps) .
  • Experimental SAR : Synthesize analogs (e.g., replacing Cbz with Boc) and test bioactivity .
    Comparative Data :
AnalogLogPIC₅₀ (µM)Source
4-(Boc-amino)butanamide1.245.3
This compound1.828.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.